
8-((cis-4-Methylcyclohexyl)oxy)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((cis-4-Methylcyclohexyl)oxy)caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of a cis-4-methylcyclohexyl group attached to the caffeine molecule via an oxygen atom. The modification at the C8 position of caffeine significantly alters its biological properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((cis-4-Methylcyclohexyl)oxy)caffeine typically involves the bromination of caffeine to produce 8-bromocaffeine, followed by a nucleophilic substitution reaction with cis-4-methylcyclohexanol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
8-((cis-4-Methylcyclohexyl)oxy)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C8 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Wirkmechanismus
The mechanism of action of 8-((cis-4-Methylcyclohexyl)oxy)caffeine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as B-RAF kinase and hDHFR, which play crucial roles in cell proliferation and survival. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: The parent compound, widely known for its stimulant effects.
Theophylline: Another xanthine derivative with bronchodilator properties.
Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.
Theobromine: Found in cocoa, with mild stimulant and diuretic effects.
Uniqueness
8-((cis-4-Methylcyclohexyl)oxy)caffeine stands out due to its unique modification at the C8 position, which significantly alters its biological properties compared to other xanthine derivatives. This modification enhances its potential as a therapeutic agent, particularly in cancer treatment .
Eigenschaften
CAS-Nummer |
73747-37-2 |
|---|---|
Molekularformel |
C15H22N4O3 |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione |
InChI |
InChI=1S/C15H22N4O3/c1-9-5-7-10(8-6-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
CTXYKWGQHYADKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
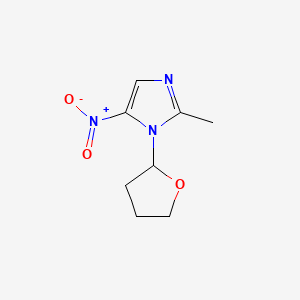

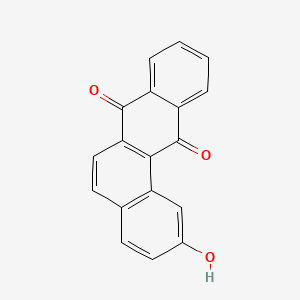


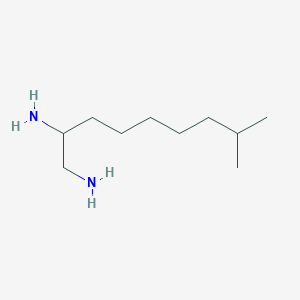
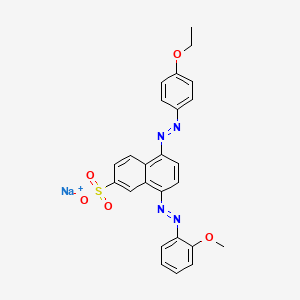
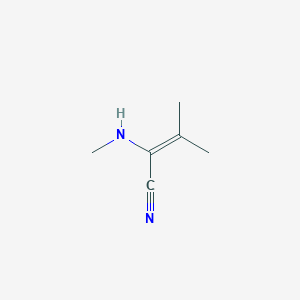
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
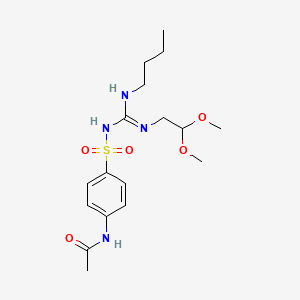
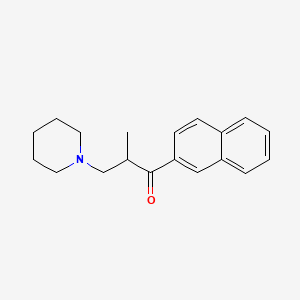
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
